molecular formula C7H15N B2865414 2,2,4-Trimethylpyrrolidine CAS No. 35018-28-1

2,2,4-Trimethylpyrrolidine

Cat. No.: B2865414
CAS No.: 35018-28-1
M. Wt: 113.204
InChI Key: AJMDMNYTTSGFEL-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpyrrolidine is an organic compound with the molecular formula C₇H₁₅N. It is a pyrrolidine derivative characterized by the presence of three methyl groups attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with chloroform in the presence of a base. This reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted to this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4-Trimethylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another pyrrolidine derivative with similar structural features but different reactivity and applications.

    2,2,5-Trimethylpyrrolidine: A closely related compound with slight variations in the position of methyl groups.

Uniqueness

2,2,4-Trimethylpyrrolidine is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

2,2,4-trimethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMDMNYTTSGFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35018-28-1
Record name 2,2,4-trimethylpyrrolidine
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